2-[(E)-(5-chloro-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione
Overview
Description
2-[(E)-(5-chloro-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione is a compound that belongs to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
The synthesis of 2-[(E)-(5-chloro-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione can be achieved through various synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another approach involves the use of phthalic acids or anhydrides with amines in a solvent such as isopropanol and water, with a catalyst like SiO2-tpy-Nb, to obtain the final product with moderate to excellent yields .
Chemical Reactions Analysis
2-[(E)-(5-chloro-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups on the isoindoline-1,3-dione scaffold .
Scientific Research Applications
2-[(E)-(5-chloro-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets . In medicine, it has shown promise as a potential drug candidate for the treatment of diseases such as cancer and neurodegenerative disorders . In industry, it is used as a precursor for the synthesis of dyes, colorants, and polymer additives .
Mechanism of Action
The mechanism of action of 2-[(E)-(5-chloro-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
2-[(E)-(5-chloro-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione can be compared with other similar compounds, such as other isoindoline-1,3-dione derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activity . Some similar compounds include N-substituted isoindoline-1,3-diones and fused multifunctionalized isoindoline-1,3-diones .
Properties
IUPAC Name |
2-[(E)-(5-chloro-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClN3O3/c17-8-5-6-12-11(7-8)13(14(21)18-12)19-20-15(22)9-3-1-2-4-10(9)16(20)23/h1-7H,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDQAVPMTKHUNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=C3C4=C(C=CC(=C4)Cl)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/3\C4=C(C=CC(=C4)Cl)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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